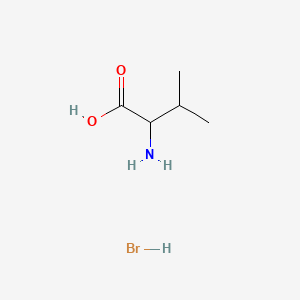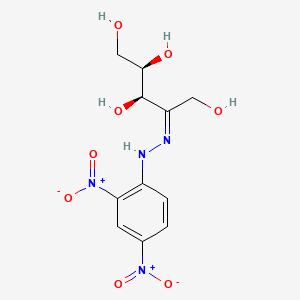![molecular formula C13H15NO7 B14717494 N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid CAS No. 20890-95-3](/img/structure/B14717494.png)
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid typically involves the protection of the amino group of L-aspartic acid followed by the introduction of the methoxyphenyl group. One common method involves the use of a protecting group such as tert-butoxycarbonyl (Boc) to protect the amino group. The protected amino acid is then reacted with 4-methoxybenzyl chloroformate under basic conditions to introduce the methoxyphenyl group. The reaction is typically carried out in an organic solvent such as dichloromethane at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated synthesis equipment and continuous flow reactors can enhance the efficiency and yield of the production process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used under anhydrous conditions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Formation of 4-hydroxyphenyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of various substituted phenyl derivatives.
Applications De Recherche Scientifique
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid involves its interaction with specific molecular targets. The methoxyphenyl group can interact with hydrophobic pockets in proteins, while the aspartic acid moiety can form hydrogen bonds with amino acid residues. These interactions can lead to the inhibition of enzyme activity or modulation of protein function, thereby exerting its biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(4-Methoxyphenyl)acetamide: Similar structure with an acetamide group instead of the aspartic acid moiety.
4-Methoxybenzenamide: Contains a methoxyphenyl group attached to a benzamide moiety.
4-Methoxyphenylacetic acid: Similar structure with a phenylacetic acid moiety.
Uniqueness
N-{[(4-Methoxyphenyl)methoxy]carbonyl}-L-aspartic acid is unique due to the presence of both the methoxyphenyl group and the aspartic acid moiety. This combination allows for specific interactions with biological targets and provides a versatile scaffold for further chemical modifications.
Propriétés
Numéro CAS |
20890-95-3 |
|---|---|
Formule moléculaire |
C13H15NO7 |
Poids moléculaire |
297.26 g/mol |
Nom IUPAC |
(2S)-2-[(4-methoxyphenyl)methoxycarbonylamino]butanedioic acid |
InChI |
InChI=1S/C13H15NO7/c1-20-9-4-2-8(3-5-9)7-21-13(19)14-10(12(17)18)6-11(15)16/h2-5,10H,6-7H2,1H3,(H,14,19)(H,15,16)(H,17,18)/t10-/m0/s1 |
Clé InChI |
XBKYPZOLAAFYCF-JTQLQIEISA-N |
SMILES isomérique |
COC1=CC=C(C=C1)COC(=O)N[C@@H](CC(=O)O)C(=O)O |
SMILES canonique |
COC1=CC=C(C=C1)COC(=O)NC(CC(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




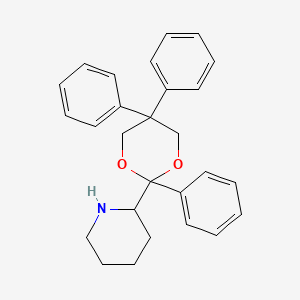
![N,N-Dimethyl-6-[(pyridin-4-yl)amino]pyridine-3-sulfonamide](/img/structure/B14717425.png)

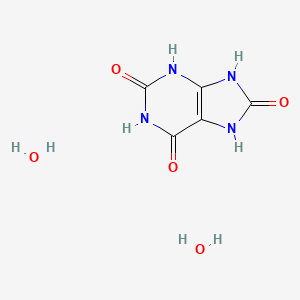
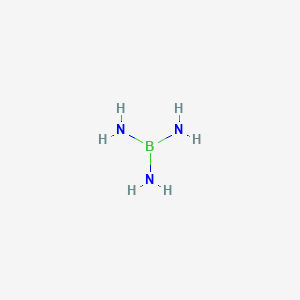
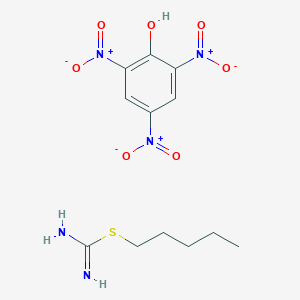
![5-Methyl-6-[2-(2-methylphenyl)hydrazinylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14717465.png)
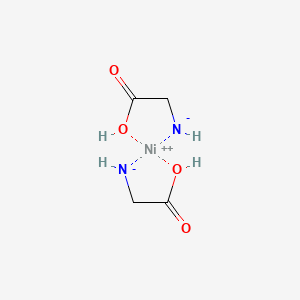
![4-[(2Z)-2-[(2,4-dioxo-1H-pyrimidin-6-yl)methylidene]hydrazinyl]benzoic acid](/img/structure/B14717479.png)

